molecular formula C19H15ClN2O2 B11550526 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11550526
M. Wt: 338.8 g/mol
InChI Key: ZXWGIMSKUULXQH-CIAFOILYSA-N
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Description

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an anhydrous ethanol medium with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones.

Scientific Research Applications

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a naphthalene ring and a hydrazone linkage, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H15ClN2O2/c20-16-8-9-18(23)15(10-16)12-21-22-19(24)11-14-6-3-5-13-4-1-2-7-17(13)14/h1-10,12,23H,11H2,(H,22,24)/b21-12+

InChI Key

ZXWGIMSKUULXQH-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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